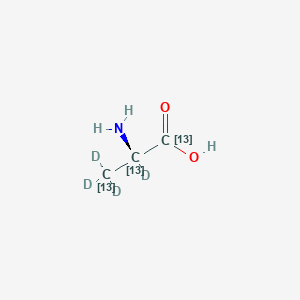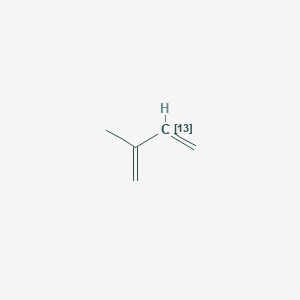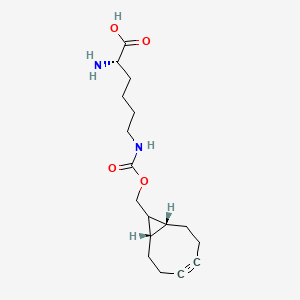
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid is a deuterated and isotopically labeled analog of alanine, an essential amino acid. This compound is of interest in various scientific fields due to its unique isotopic composition, which makes it useful in studies involving metabolic pathways, protein structure, and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the alanine molecule. One common method is the hydrogen-deuterium exchange reaction, where alanine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. Additionally, carbon-13 labeled precursors are used to introduce the 13C isotopes into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein structure and dynamics through NMR spectroscopy.
Medicine: Used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of alanine. The deuterium and carbon-13 isotopes allow researchers to track its movement and transformation within biological systems, providing insights into metabolic processes and protein interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3,3,3-trideuterio(1,2,3-13C3)propanoic acid: Similar isotopic labeling but with one less deuterium atom.
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2-13C2)propanoic acid: Similar deuterium labeling but with fewer carbon-13 isotopes.
Uniqueness
The unique combination of deuterium and carbon-13 isotopes in (2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid makes it particularly valuable for detailed studies of metabolic pathways and protein dynamics. Its specific isotopic composition allows for precise tracking and analysis in various scientific applications.
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
96.096 g/mol |
IUPAC Name |
(2S)-2-amino-2,3,3,3-tetradeuterio(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1D3,2+1D,3+1 |
InChI Key |
QNAYBMKLOCPYGJ-MATZGMSTSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[2H])N |
Canonical SMILES |
CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)




![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)







